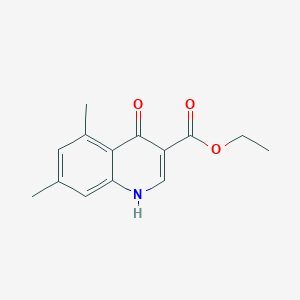

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the CAS Number: 93514-84-2 . It has a linear formula of C14H15NO3 .

Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is C14H15NO3 . Its InChI code is 1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is 245.27 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 245.10519334 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Derivatives Preparation

A significant application of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate and its derivatives lies in their synthesis for pharmaceutical and chemical research. Jentsch et al. (2018) developed a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids, which are pivotal in the synthesis of key arylquinolines for an HIV integrase project (Jentsch et al., 2018). This process demonstrates the compound's utility in creating complex molecules with potential therapeutic applications.

Antiviral Research

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate derivatives have been explored for their antiviral activities. Ivashchenko et al. (2014) synthesized new substituted ethyl esters and evaluated their antiviral activity against influenza and hepatitis C virus, finding some compounds exhibited micromolar activities against specific strains (Ivashchenko et al., 2014). This highlights the compound's potential in developing antiviral agents.

Antibacterial Activity

The antibacterial potential of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate derivatives is another critical area of application. Asghari et al. (2014) conducted a study on the synthesis of pyranoquinoline derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating moderate effectiveness against bacterial growth, especially Pseudomonas aeruginosa (Asghari et al., 2014).

Spectroscopic and Theoretical Studies

Rimarčík et al. (2011) performed a comprehensive spectroscopic and theoretical study on ethyl 4-oxoquinoline-3-carboxylate derivatives, identifying the most probable tautomeric forms and studying their optical transitions. This research provides valuable insights into the electronic structure and reactivity of these compounds, which is crucial for designing materials with specific optical properties (Rimarčík et al., 2011).

Novel Syntheses and Functionalization

Gao et al. (2011) described a novel synthesis of methylenedioxy-bearing quinoline derivatives, showcasing the versatility of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate in creating functionalized molecules for further chemical and biological research (Gao et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQHMUNGHJABQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350744 |

Source

|

| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |

CAS RN |

93514-84-2 |

Source

|

| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)

![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)